molecular formula C10H8Na2O6S2 B12055337 1,5-Naphthalene disulfonic acid,sodium salt

1,5-Naphthalene disulfonic acid,sodium salt

Cat. No.: B12055337
M. Wt: 334.3 g/mol
InChI Key: DZPDBGURMVIGOL-UHFFFAOYSA-N
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Description

1,5-Naphthalene disulfonic acid, sodium salt, also known as disodium 1,5-naphthalenedisulfonate, is an organic compound with the molecular formula C₁₀H₆Na₂O₆S₂. This compound is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1 and 5 positions of the naphthalene ring. It is commonly used in the synthesis of dyes and pigments due to its ability to form stable, water-soluble salts.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthalene disulfonic acid, sodium salt, is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid (H₂SO₄) or oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. This reaction introduces sulfonic acid groups into the naphthalene ring, forming naphthalene-1,5-disulfonic acid.

    Neutralization: The resulting naphthalene-1,5-disulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of 1,5-naphthalene disulfonic acid, sodium salt, follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and efficient mixing are employed to ensure consistent product quality. The final product is typically isolated by crystallization and dried to obtain a stable, solid form.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalene disulfonic acid, sodium salt, undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although this is less typical for this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of naphthalene with different functional groups replacing the sulfonic acid groups.

Scientific Research Applications

1,5-Naphthalene disulfonic acid, sodium salt, has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its ability to form stable, water-soluble salts makes it valuable in various chemical processes.

    Biology: The compound is used in biochemical assays and as a fluorescent probe due to its ability to interact with biological molecules.

    Industry: Beyond its use in dye synthesis, it is also employed in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,5-naphthalene disulfonic acid, sodium salt, exerts its effects depends on its specific application:

    In Dye Synthesis: The sulfonic acid groups enhance the solubility of the dye in water, allowing for better interaction with the substrate being dyed.

    In Biological Systems: The compound can interact with proteins and other biomolecules, often through electrostatic interactions and hydrogen bonding, affecting their function and activity.

Comparison with Similar Compounds

1,5-Naphthalene disulfonic acid, sodium salt, can be compared with other naphthalene derivatives:

    1,3-Naphthalene disulfonic acid, sodium salt: Similar in structure but with sulfonic acid groups at the 1 and 3 positions. This positional difference can affect the compound’s reactivity and solubility.

    Naphthalene-2-sulfonic acid, sodium salt: Contains only one sulfonic acid group, making it less soluble and less reactive in certain applications.

The unique positioning of the sulfonic acid groups in 1,5-naphthalene disulfonic acid, sodium salt, provides it with distinct properties that are advantageous in specific chemical and industrial processes.

Properties

Molecular Formula

C10H8Na2O6S2

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;

InChI Key

DZPDBGURMVIGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

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